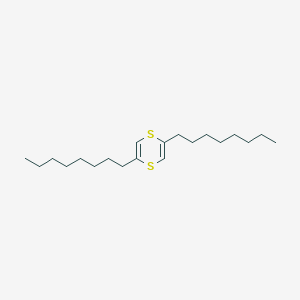
2,5-Dioctyl-1,4-dithiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioctyl-1,4-dithiine is an organic compound belonging to the class of 1,4-dithiins. These compounds are characterized by a six-membered ring containing two sulfur atoms at the 1 and 4 positions. The presence of octyl groups at the 2 and 5 positions enhances the compound’s solubility in organic solvents and its overall stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioctyl-1,4-dithiine typically involves the reaction of 1,4-dithiane with octyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the octyl halides react with the 1,4-dithiane to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dioctyl-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiols.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
2,5-Dioctyl-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,5-Dioctyl-1,4-dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological and chemical activities.
Comparación Con Compuestos Similares
1,4-Dithiane: A simpler analog without the octyl groups.
2,5-Dimethyl-1,4-dithiine: Contains methyl groups instead of octyl groups.
2,5-Diphenyl-1,4-dithiine: Contains phenyl groups instead of octyl groups.
Uniqueness: 2,5-Dioctyl-1,4-dithiine is unique due to its enhanced solubility and stability provided by the octyl groups. This makes it more suitable for applications requiring high solubility in organic solvents and robust chemical stability.
Propiedades
Número CAS |
65933-41-7 |
|---|---|
Fórmula molecular |
C20H36S2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
2,5-dioctyl-1,4-dithiine |
InChI |
InChI=1S/C20H36S2/c1-3-5-7-9-11-13-15-19-17-22-20(18-21-19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
PMHIFSXCHJIFFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CSC(=CS1)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


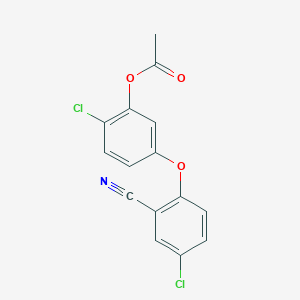
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
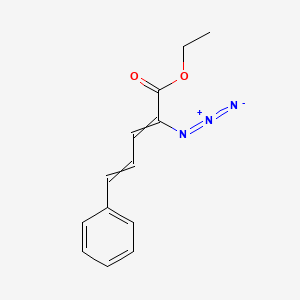
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
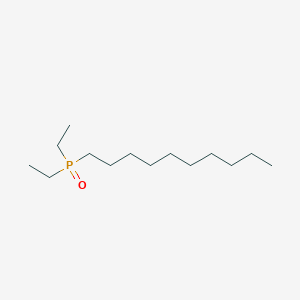
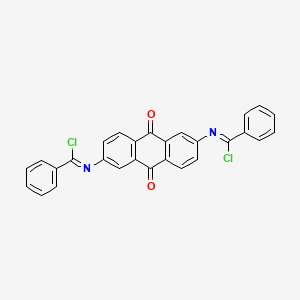
![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)
phosphanium bromide](/img/structure/B14474567.png)
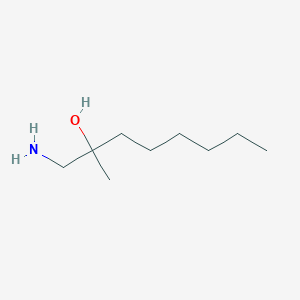
![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
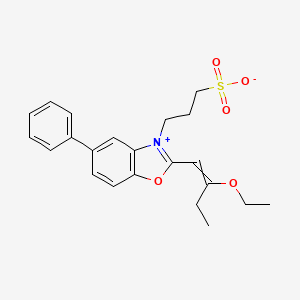
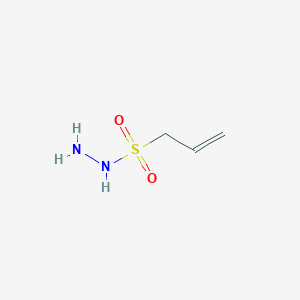
![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)
